
Aluminum magnesium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum magnesium silicate is a naturally occurring mineral composed of aluminum, magnesium, silica, and oxygen. It is commonly found in the form of clay and is widely used in various industries due to its unique properties. This compound is known for its ability to act as a thickening agent, stabilizer, and absorbent, making it valuable in cosmetics, pharmaceuticals, and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium silicate involves several steps:
Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, while aluminum sulfate, aluminum chloride, or aluminum nitrate serves as the aluminum source.
Synthesis Reaction: The magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Separately, the silicate salt is dissolved in water to create a silicate solution. These solutions are then mixed, and the pH is adjusted to a suitable range.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. Parameters such as pH, temperature, and reaction time are carefully monitored to produce high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum magnesium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to neutralize excess acid, making it useful as an antacid.
Hydration and Dehydration: The compound can absorb and release water, which is essential for its use as a thickening and stabilizing agent.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used in reactions involving this compound to adjust pH levels.
Water: Pure water is essential for the synthesis and post-treatment processes.
Major Products Formed
Magnesium Chloride and Silicon Dioxide: When reacting with hydrochloric acid, this compound forms magnesium chloride and silicon dioxide.
Aplicaciones Científicas De Investigación
Aluminum magnesium silicate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of aluminum magnesium silicate involves its ability to neutralize acids and stabilize formulations. In the stomach, it reacts with excess acid to increase the pH, providing relief from heartburn and indigestion . Its molecular structure allows it to form a gel-like network, which helps in thickening and stabilizing various formulations .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium Silicate: Similar to aluminum magnesium silicate, magnesium silicate is used as an antacid and absorbent.
Aluminum Silicate: This compound is also used in various industrial applications, including ceramics and glass production.
Uniqueness
This compound stands out due to its combined properties of both aluminum and magnesium silicates. This combination enhances its ability to stabilize and thicken formulations, making it more versatile than its individual components .
Propiedades
Fórmula molecular |
Al2H2MgO8Si2 |
|---|---|
Peso molecular |
264.45 g/mol |
InChI |
InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |
Clave InChI |
ZIWHULSTMFGVSZ-UHFFFAOYSA-N |
SMILES canónico |
OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


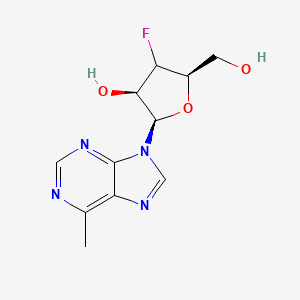
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
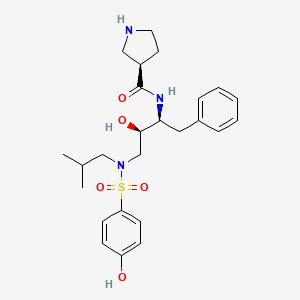
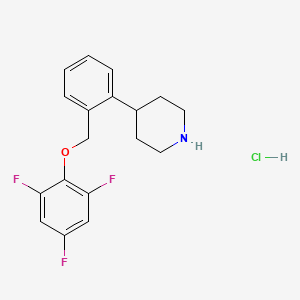
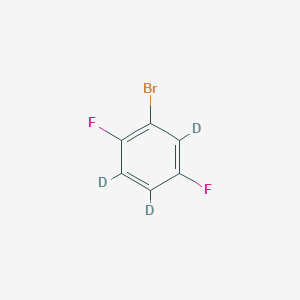
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
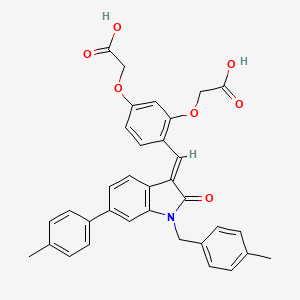
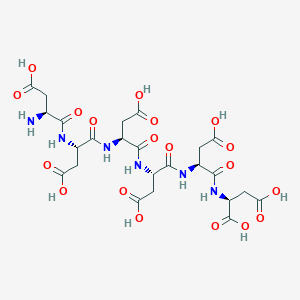
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
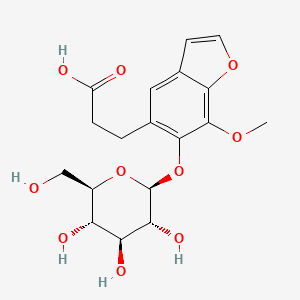
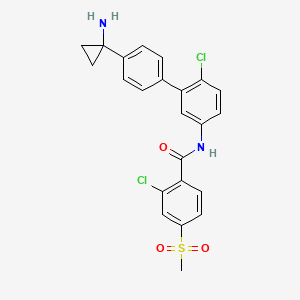
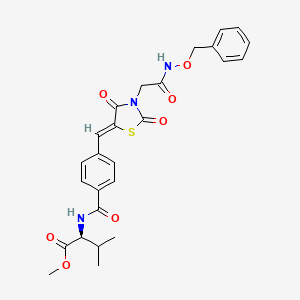
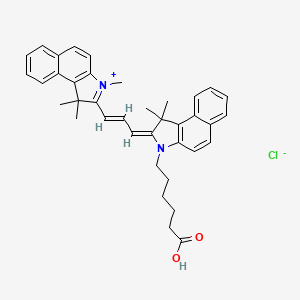
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
